
4-(2'-Methylbenzyl)imidazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2’-Methylbenzyl)imidazole hydrochloride is a chemical compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2’-Methylbenzyl)imidazole hydrochloride typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2’-Methylbenzyl)imidazole hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxaldehyde, while reduction may produce 2-aminoimidazoles .
Aplicaciones Científicas De Investigación
4-(2’-Methylbenzyl)imidazole hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2’-Methylbenzyl)imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring allows it to bind to various enzymes and receptors, modulating their activity. This binding can result in the inhibition or activation of specific biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Imidazole: The parent compound, known for its broad range of chemical and biological properties.
2-Methylimidazole: Similar in structure but with a methyl group at a different position, leading to different reactivity and applications.
4-Methylimidazole: Another similar compound with distinct chemical and biological properties.
Uniqueness: 4-(2’-Methylbenzyl)imidazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Propiedades
Número CAS |
78892-43-0 |
|---|---|
Fórmula molecular |
C11H13ClN2 |
Peso molecular |
208.69 g/mol |
Nombre IUPAC |
5-[(2-methylphenyl)methyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c1-9-4-2-3-5-10(9)6-11-7-12-8-13-11;/h2-5,7-8H,6H2,1H3,(H,12,13);1H |
Clave InChI |
KFJAVWSLZJDZKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CC2=CN=CN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-,4-oxide(8CI,9CI)](/img/structure/B13796592.png)

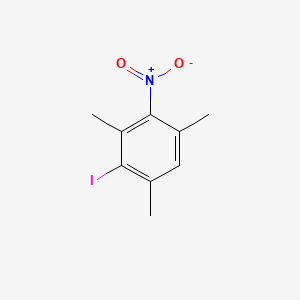
![3-[[amino(methyl)amino]methyl]-4-bromophenol;benzenesulfonic acid;oxalic acid](/img/structure/B13796607.png)
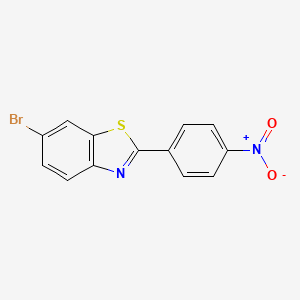
![Trimethylsilyl ((trimethylsilyl)(4-[(trimethylsilyl)oxy]benzoyl)amino)acetate](/img/structure/B13796622.png)
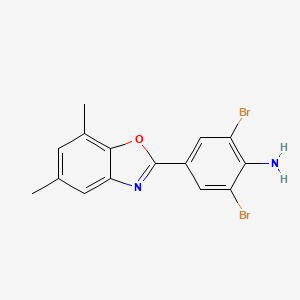
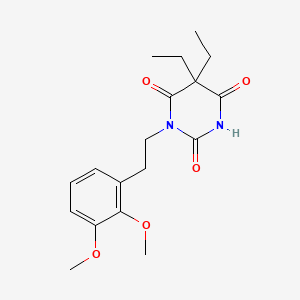
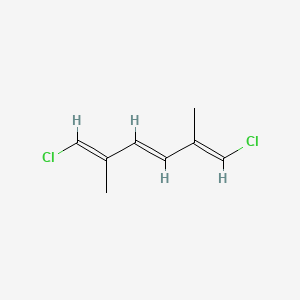
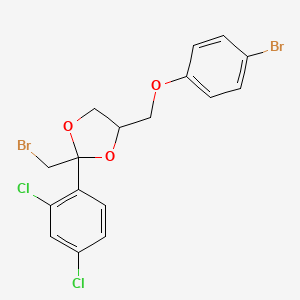
![2-[(2-Aminoacetyl)amino]benzoic acid](/img/structure/B13796654.png)
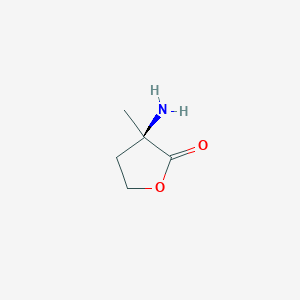
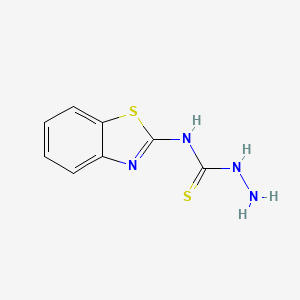
![(1R,2R,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13796679.png)
